molecular formula C14H15NO7 B5827504 (2,5-dioxopyrrolidin-1-yl) 3,4,5-trimethoxybenzoate

(2,5-dioxopyrrolidin-1-yl) 3,4,5-trimethoxybenzoate

Cat. No.: B5827504
M. Wt: 309.27 g/mol
InChI Key: FKVDOCZMBDDTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dioxopyrrolidin-1-yl) 3,4,5-trimethoxybenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a trimethoxybenzoate moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3,4,5-trimethoxybenzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols, can react with the ester group.

    Acids and Bases: Used for hydrolysis reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2,5-dioxopyrrolidin-1-yl) 3,4,5-trimethoxybenzoate is used as a reagent for the synthesis of various organic compounds. Its ability to form stable esters makes it valuable in peptide synthesis and other organic transformations .

Biology and Medicine

In biological research, this compound is utilized for its ability to modify proteins and peptides. It is often employed in the preparation of bioconjugates and as a crosslinking agent in the study of protein-protein interactions .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) highlights its importance in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 3,4,5-trimethoxybenzoate is unique due to its combination of a pyrrolidinone ring and a trimethoxybenzoate moiety. This structural feature imparts distinct reactivity and stability, making it particularly useful in applications requiring precise chemical modifications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7/c1-19-9-6-8(7-10(20-2)13(9)21-3)14(18)22-15-11(16)4-5-12(15)17/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVDOCZMBDDTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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